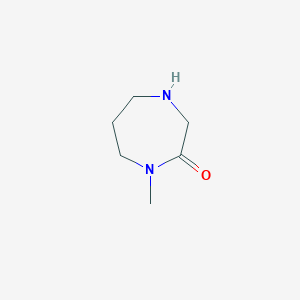

1-Methyl-1,4-diazepan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVJSGPCVKPWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-89-1 | |

| Record name | 1-methyl-1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,4-diazepan-2-one is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. Its structure, featuring a lactam moiety within a diazepane ring and a methyl group on one of the nitrogen atoms, positions it as a molecule of interest in medicinal chemistry and synthetic organic chemistry. While not as extensively studied as its benzodiazepine relatives, its unique structural features suggest potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known chemical properties, structural characteristics, and potential applications of this compound, drawing from the available scientific literature and chemical data.

Introduction: The 1,4-Diazepan-2-one Scaffold

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, most famously represented by the anxiolytic, sedative, and anticonvulsant properties of the benzodiazepine class of drugs, which feature a fusion of a benzene ring to the diazepine ring.[1][2] The saturated counterpart, the 1,4-diazepane ring, and its derivatives are also of significant interest due to their diverse biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3][4]

This compound (also known as N-Methyl-5-homopiperazinone) belongs to this class of saturated diazepanes.[5] Its core structure consists of a seven-membered ring with nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group attached to the nitrogen at position 1. This specific substitution pattern distinguishes it from other diazepanone isomers and imparts particular chemical and conformational properties that may influence its biological activity.[6]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is depicted below:

Figure 1: 2D Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60565-89-1 | [7][8] |

| Molecular Formula | C₆H₁₂N₂O | [7][8] |

| Molecular Weight | 128.17 g/mol | [7][8] |

| Physical Form | Solid (at 20°C) | [9] |

| Purity | ≥95% | [8][9] |

| SMILES | CN1CCCNCC1=O | [7] |

| InChI Key | UCVJSGPCVKPWLY-UHFFFAOYSA-N | [7] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and databases.

Synthesis of this compound

Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce in the chemical literature. However, general synthetic strategies for 1,4-diazepan-2-ones can be inferred from related publications. These methods typically involve the cyclization of appropriate linear precursors.

One potential conceptual pathway involves the intramolecular cyclization of an N-(aminoethyl)-N-methyl-β-alanine derivative. This could be achieved through the formation of an amide bond between the terminal amine and a carboxylic acid or its activated derivative.

Figure 2: Conceptual workflow for the synthesis of this compound.

General methodologies for the synthesis of substituted 1,4-diazepines often utilize condensation reactions. For instance, the reaction of ketimine intermediates with aldehydes in the presence of a catalyst has been reported for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives.[3] While this specific protocol may not directly yield this compound, it illustrates a common synthetic strategy for this class of compounds.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, this section provides predicted spectroscopic features based on its chemical structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group and the methylene protons of the diazepane ring. The chemical shifts will be influenced by the adjacent nitrogen atoms and the carbonyl group.

-

N-CH₃: A singlet, likely in the range of 2.5-3.0 ppm.

-

Ring CH₂ protons: A series of multiplets in the range of 2.0-4.0 ppm. The protons on the carbon adjacent to the carbonyl group (C3) would likely be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

C=O: A signal in the downfield region, typically around 170-175 ppm for a lactam carbonyl.[10]

-

Ring CH₂ carbons: Signals in the range of 30-60 ppm.

-

N-CH₃: A signal in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.

-

C=O stretch: A strong, sharp peak in the region of 1650-1680 cm⁻¹, characteristic of a lactam.[11]

-

C-N stretch: Bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the diazepane ring.

Potential Applications and Future Directions

While specific pharmacological studies on this compound are limited, its structural features suggest several areas of potential application.

Central Nervous System (CNS) Agents

The 1,4-diazepane scaffold is a well-established pharmacophore for CNS-active drugs.[3][4] this compound serves as a potential building block for the synthesis of novel anxiolytic, sedative, or anticonvulsant agents.[6] The N1-methyl group can influence binding affinity and metabolic stability, making it a key position for structural modification in drug design.[6]

Synthetic Intermediate

As a functionalized heterocyclic compound, this compound can be a valuable intermediate in organic synthesis. The nitrogen atoms can undergo further substitution, and the lactam functionality can be subjected to various chemical transformations, allowing for the construction of more complex molecules.[6]

Conformational Studies

The seven-membered diazepane ring of this compound possesses significant conformational flexibility.[6] Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules with specific biological activities, as the three-dimensional shape of a molecule often dictates its interaction with biological targets. Conformational analysis can be performed using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling.[6]

Conclusion

This compound is a simple yet intriguing molecule within the broader class of 1,4-diazepanes. While a significant amount of research has been dedicated to the related benzodiazepines, this saturated analog remains relatively underexplored. The available information suggests its potential as a scaffold for the development of new CNS-active compounds and as a versatile intermediate in organic synthesis. Further research is needed to fully elucidate its chemical and physical properties, develop efficient and scalable synthetic routes, and explore its pharmacological profile. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the 1,4-diazepan-2-one class of compounds and may lead to the discovery of novel therapeutic agents.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. jocpr.com [jocpr.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamscience.com [benthamscience.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,4-diazepan-2-one from Basic Precursors

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Methyl-1,4-diazepan-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is approached in a logical, two-stage process commencing with the construction of the core 1,4-diazepan-2-one ring system, followed by selective N-methylation. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents key data in a clear and accessible format. The methodologies described herein are grounded in established chemical literature and are designed to be reproducible and scalable.

Introduction and Synthetic Strategy

This compound is a seven-membered heterocyclic compound incorporating a lactam functionality. This structural motif is of significant interest in drug discovery, as diazepane derivatives are known to exhibit a wide range of biological activities.[1] The synthesis of this target molecule can be efficiently achieved through a two-step sequence:

-

Formation of the 1,4-diazepan-2-one scaffold: This is accomplished via a Michael addition of a mono-protected ethylenediamine to an acrylate ester, followed by deprotection and subsequent intramolecular amidation to form the desired lactam.

-

N-methylation: The final step involves the selective methylation of the nitrogen atom at the 1-position of the diazepan-2-one ring.

This strategy offers a convergent and flexible approach, allowing for the potential synthesis of various analogs by modifying the starting materials.

Synthesis of the 1,4-Diazepan-2-one Scaffold

The initial phase of the synthesis focuses on the construction of the core heterocyclic ring. This is achieved through a three-step process starting with the mono-protection of ethylenediamine.

Step 1: Mono-Boc Protection of Ethylenediamine

To ensure selective reaction at one of the amino groups of ethylenediamine, a mono-protection strategy is employed using the tert-butyloxycarbonyl (Boc) protecting group. This is a crucial step to prevent the formation of undesired side products.[2]

Experimental Protocol:

A solution of di-tert-butyl dicarbonate in a suitable solvent is added dropwise to a cooled, stirred solution of excess ethylenediamine. The slow addition and excess of the diamine are critical to favor the formation of the mono-protected product.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine to remove unreacted ethylenediamine and byproducts. The organic layer is then dried and concentrated to yield N-Boc-ethylenediamine.[3]

| Reagent/Solvent | Molar Ratio (to Boc2O) | Key Parameters |

| Ethylenediamine | >3 | Excess to favor mono-protection |

| Di-tert-butyl dicarbonate | 1 | Limiting reagent |

| Dichloromethane | - | Solvent |

| Temperature | 0 °C to room temp. | Controlled addition at low temp. |

| Reaction Time | 12 h | Monitored by TLC |

Step 2: Michael Addition of N-Boc-ethylenediamine to Ethyl Acrylate

The mono-protected ethylenediamine is then subjected to a Michael addition reaction with ethyl acrylate. This reaction forms the carbon-nitrogen bond necessary to build the backbone of the target molecule.[4][5]

Experimental Protocol:

N-Boc-ethylenediamine is reacted with ethyl acrylate. This reaction can be carried out neat or in a suitable solvent. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or GC-MS. The product of this reaction is ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate.

| Reagent/Solvent | Molar Ratio (to N-Boc-ethylenediamine) | Key Parameters |

| N-Boc-ethylenediamine | 1 | |

| Ethyl Acrylate | 1-1.2 | Slight excess may be used |

| Temperature | Room temperature | |

| Reaction Time | 12-24 h | Monitored by analytical methods |

Step 3: Deprotection and Intramolecular Cyclization

The Boc protecting group is removed under acidic conditions, and the resulting amino-ester undergoes spontaneous or heat-induced intramolecular cyclization to form the 1,4-diazepan-2-one ring. The formation of the amide bond is a key step in this process.[6]

Experimental Protocol:

The crude product from the Michael addition is dissolved in a suitable solvent and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group. After deprotection, the reaction mixture is heated to promote the intramolecular amidation and formation of the lactam. The product, 1,4-diazepan-2-one, can be purified by crystallization or column chromatography.

| Reagent/Solvent | Role | Key Parameters |

| Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate | Starting material | |

| Trifluoroacetic Acid (TFA) or HCl in Dioxane | Deprotecting agent | |

| Toluene or Xylene | Solvent for cyclization | High boiling point |

| Temperature | Reflux | To drive cyclization |

| Reaction Time | 4-8 h | Monitored by TLC |

N-Methylation of 1,4-Diazepan-2-one

The final step in the synthesis is the selective methylation of the nitrogen atom at the 1-position of the 1,4-diazepan-2-one ring.

Experimental Protocol:

The 1,4-diazepan-2-one is dissolved in a suitable solvent, and a base such as sodium hydride or sodium hydroxide is added to deprotonate the amide nitrogen. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the reaction mixture.[7][8] The use of dimethyl sulfate in a two-phase system with a strong base is a particularly effective method for the methylation of lactams.[7]

| Reagent/Solvent | Role | Key Parameters |

| 1,4-Diazepan-2-one | Starting material | |

| Sodium Hydride or Sodium Hydroxide | Base | |

| Dimethyl Sulfate or Methyl Iodide | Methylating agent | |

| Dichloromethane/Water or THF | Solvent system | Two-phase or anhydrous |

| Temperature | 0 °C to room temp. | Controlled addition |

| Reaction Time | 2-4 h | Monitored by TLC |

Visualization of the Synthetic Workflow and Mechanism

To visually represent the synthetic process, the following diagrams have been generated using the DOT language.

Caption: Overall synthetic workflow for this compound.

Caption: Key mechanistic steps in the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound from readily available starting materials. The presented protocols, supported by established chemical principles, offer a clear pathway for researchers in the field of medicinal chemistry and drug development to access this important heterocyclic scaffold. The strategic use of protecting groups and the optimization of reaction conditions are key to achieving high yields and purity of the final product.

References

- 1. Buy this compound | 60565-89-1 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]

- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,4-diazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing a lactam functionality. As a derivative of the 1,4-diazepine scaffold, which is a privileged structure in medicinal chemistry, this molecule holds potential interest for drug discovery and development.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application, and this is achieved through a comprehensive analysis of its spectroscopic data.

This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The molecule features a tertiary amine, a lactam (a cyclic amide), and a flexible seven-membered ring. Each of these functional groups will give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure and conformation.

Experimental Considerations

A standard NMR experiment would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring spectra on a 400 MHz or higher field spectrometer. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene protons of the diazepane ring, and the amide N-H proton. The flexible nature of the seven-membered ring may lead to complex splitting patterns or broadened signals at room temperature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| N-H | 7.5 - 8.5 | Broad singlet | The chemical shift is highly dependent on solvent and concentration. |

| -CH₂- (adjacent to C=O) | ~2.4 | Triplet | |

| -CH₂- (adjacent to N-CH₃) | ~2.6 | Triplet | |

| -CH₂- (central) | ~1.8 | Quintet | |

| N-CH₃ | ~2.3 | Singlet | |

| -CH₂- (adjacent to N-H) | ~3.2 | Multiplet |

Causality Behind Predictions:

-

N-H Proton: The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its downfield shift is characteristic of amide protons.[3][4]

-

Methylene Protons: The chemical shifts of the methylene groups are influenced by their proximity to the electron-withdrawing amide carbonyl and the nitrogen atoms. Protons adjacent to these heteroatoms are shifted downfield.

-

N-Methyl Group: The singlet nature of the N-methyl signal is due to the absence of adjacent protons. Its chemical shift is typical for a methyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Lactam) | 170 - 175 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (adjacent to N-CH₃) | ~55 |

| -CH₂- (central) | ~25 |

| N-CH₃ | ~40 |

| -CH₂- (adjacent to N-H) | ~45 |

Causality Behind Predictions:

-

Carbonyl Carbon: The lactam carbonyl carbon is significantly deshielded and appears far downfield, which is a hallmark of amide and ester carbonyls.[5][6]

-

Methylene Carbons: The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent atoms. Carbons bonded to nitrogen are shifted downfield compared to purely aliphatic carbons.[7]

-

N-Methyl Carbon: The chemical shift of the N-methyl carbon is in the typical range for an alkyl group attached to a nitrogen atom.

Figure 2: A generalized workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H and C=O bonds of the lactam and the C-N bonds.

Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid or liquid sample. Alternatively, a KBr pellet can be prepared.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium, Broad | The broadness is due to hydrogen bonding.[8] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | This is a characteristic and intense band for amides.[9][10][11] The position is influenced by the seven-membered ring size.[8] |

| N-H Bend (Amide II) | 1515 - 1570 | Medium | |

| C-N Stretch | 1200 - 1350 | Medium |

Causality Behind Predictions:

-

N-H and C=O Stretches: The positions of these bands are highly diagnostic for the lactam functionality. The C=O stretch in a seven-membered lactam is expected around 1680 cm⁻¹.[8] Hydrogen bonding can cause the N-H stretch to broaden and shift to a lower frequency.

-

C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Ionization Method

Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of this compound (C₆H₁₂N₂O) is 128.0950. In ESI-MS, a strong signal is expected at m/z 129.0978, corresponding to the protonated molecule [M+H]⁺.

-

Nitrogen Rule: The molecule has an even number of nitrogen atoms, so its nominal molecular weight (128) is even, which is consistent with the nitrogen rule.[12]

Predicted Fragmentation Pattern

Under EI or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner. The primary fragmentation pathway for cyclic amines is typically α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[13][14][15]

Figure 3: A plausible fragmentation pathway for this compound.

Causality Behind Fragmentation:

-

α-Cleavage: The bond between the carbons alpha and beta to the nitrogen atom can break, leading to the loss of a radical and the formation of a stable iminium ion.[15][16]

-

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

-

Loss of Methyl Radical: The N-methyl group can be lost as a methyl radical.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a comprehensive overview of the expected data and the underlying principles governing the spectroscopic behavior of this molecule. By understanding the predicted spectra, researchers can confidently identify and characterize this compound, facilitating its potential use in drug discovery and other scientific endeavors. The provided step-by-step protocols and data interpretation frameworks serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

- 1. benthamscience.com [benthamscience.com]

- 2. jocpr.com [jocpr.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of 1-Methyl-1,4-diazepan-2-one: Melting Point and Solubility

Introduction to 1-Methyl-1,4-diazepan-2-one

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms. Its structure is foundational to a class of molecules with significant interest in medicinal chemistry. The diazepane core is a privileged scaffold, appearing in numerous biologically active compounds. The physical properties of this compound, such as its melting point and solubility, are determinant factors for its handling, formulation, and pharmacokinetic behavior. A precise melting point is a key indicator of purity, while its solubility in various media dictates its potential for administration and absorption in biological systems.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Therefore, accurate melting point determination is a fundamental technique for purity assessment.

Causality Behind Experimental Choices

The chosen methodology, capillary melting point determination, is a widely accepted and reliable technique. The slow heating rate near the anticipated melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1] A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Experimental Protocol for Melting Point Determination

This protocol outlines the steps for determining the melting point range of this compound using a digital melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until a packed sample column of 2-3 mm is achieved.[1]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range. Heat the sample at a rate of 10-15 °C per minute and note the approximate temperature of melting. Allow the apparatus to cool before proceeding.

-

Accurate Melting Point Determination: Set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, once the temperature is about 20 °C below the estimated melting point.[1]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This provides the melting point range.[2]

-

Repeat for Accuracy: For reliable results, repeat the determination with a fresh sample in a new capillary tube at least twice. The results should be consistent.

Data Presentation

The determined melting point should be recorded as a range.

| Compound | Melting Point Range (°C) | Observations |

| This compound | To be determined experimentally | e.g., Colorless crystals melt to a clear liquid |

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. Understanding the solubility of this compound in various solvents is critical for developing appropriate formulations for both in vitro and in vivo studies.

Causality Behind Experimental Choices

A systematic approach to solubility testing, starting with water and progressing through solvents of varying polarity and pH, provides a comprehensive solubility profile.[3][4] This approach not only quantifies solubility but also provides qualitative insights into the compound's chemical nature (e.g., acidic, basic, or neutral). The use of a standardized amount of solute and solvent allows for a consistent and comparable assessment of solubility.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a method for determining the qualitative solubility of this compound in common laboratory solvents.

Materials:

-

This compound sample

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents:

-

Deionized Water

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

5% w/v Sodium Hydroxide (NaOH) solution

-

5% v/v Hydrochloric Acid (HCl) solution

-

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the first solvent (e.g., deionized water) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent. If any solid particles remain, it is "insoluble" or "sparingly soluble."

-

Systematic Testing: Repeat steps 1-4 for each of the other solvents in separate test tubes. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Data Presentation

The results of the qualitative solubility tests should be summarized in a table.

| Solvent | Solubility | Observations |

| Deionized Water | To be determined | e.g., Insoluble, fine white suspension |

| Ethanol | To be determined | e.g., Soluble, clear colorless solution |

| Dimethyl Sulfoxide (DMSO) | To be determined | e.g., Soluble, clear colorless solution |

| 5% Sodium Hydroxide | To be determined | e.g., Insoluble |

| 5% Hydrochloric Acid | To be determined | e.g., Soluble, indicating basic character |

Experimental Workflow: Qualitative Solubility Determination

Caption: Workflow for Qualitative Solubility Determination.

Comparative Physicochemical Data

For contextual understanding, it is useful to consider the physical properties of structurally related compounds. Diazepam, a well-characterized 1,4-benzodiazepin-2-one, exhibits the following properties. It is important to note that Diazepam is a different molecule, and its properties are not directly transferable to this compound but can provide a general reference for this class of compounds.

| Compound | Melting Point (°C) | Water Solubility | Ethanol Solubility | Chloroform Solubility |

| Diazepam | 131-135[5] | Slightly soluble[5] | Soluble[6] | Freely soluble[5] |

Conclusion

The experimental determination of the melting point and solubility of this compound is a critical first step in its journey from a synthesized molecule to a potential therapeutic agent. The protocols detailed in this guide provide a robust framework for obtaining these essential physicochemical parameters. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in subsequent stages of research and development. The principles of careful observation, controlled experimental conditions, and repetition are the cornerstones of sound scientific practice in this endeavor.

References

A Technical Guide to 1-Methyl-1,4-diazepan-2-one: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the molecule's core chemical and physical properties. It outlines a robust, field-proven synthetic methodology, explains the rationale behind the procedural steps, and describes standard analytical techniques for structural confirmation and purity assessment. Furthermore, this guide explores the compound's emerging role as a versatile building block and potential pharmacophore, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. This paper is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel molecular scaffolds.

Introduction and Molecular Overview

This compound is a saturated seven-membered heterocyclic compound belonging to the diazepanone class. Its structure features a diazepane ring with a methyl group substitution at the N1 position and a carbonyl group at the C2 position, rendering it a cyclic amide (lactam). This scaffold is a simplified, non-fused analog of the renowned 1,4-benzodiazepine core, which forms the basis of numerous clinically significant drugs like Diazepam.[1][2][3] The absence of the fused benzene ring reduces molecular complexity and rigidity, offering a unique three-dimensional chemical space for exploration.

The strategic placement of nitrogen atoms and the carbonyl group makes this compound a valuable intermediate in synthetic organic chemistry.[4] Its derivatives are being investigated for a range of biological activities, positioning it as a key building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[4]

Core Molecular Data and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its synthesis, handling, and application in further chemical transformations. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 60565-89-1 | [4] |

| Chemical Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Canonical SMILES | CN1CCCNCC1=O | [4] |

| InChI Key | UCVJSGPCVKPWLY-UHFFFAOYSA-N | [4] |

Synthetic Strategy and Experimental Protocol

The synthesis of 1,4-diazepan-2-ones is most effectively achieved through a two-step sequence involving a Michael addition followed by an intramolecular amidation (cyclization). This approach is widely applicable to this class of heterocycles and offers high yields with readily available starting materials.

Rationale of the Synthetic Approach

The chosen synthetic pathway leverages the nucleophilicity of amines and the electrophilicity of α,β-unsaturated carbonyl compounds.

-

Step 1: Michael Addition: The primary amine of N-methylethylenediamine acts as a potent nucleophile, attacking the β-carbon of methyl acrylate. This conjugate addition is a highly efficient method for forming the carbon-nitrogen bond required for the linear precursor.

-

Step 2: Intramolecular Amidation/Cyclization: The resulting secondary amine and the methyl ester are positioned to undergo a spontaneous or thermally-induced intramolecular cyclization. The secondary amine attacks the electrophilic carbonyl carbon of the ester, displacing methanol and forming the stable seven-membered lactam ring. Heating is often employed to overcome the activation energy for this ring-closing step.

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Exemplary Experimental Protocol

This protocol is an authoritative, exemplary procedure based on established chemical principles for this class of reaction.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylethylenediamine (1.0 eq.) and methanol as the solvent.

-

Michael Addition: Cool the solution to 0 °C in an ice bath. Add methyl acrylate (1.05 eq.) dropwise to the stirred solution over 30 minutes. The slight excess of acrylate ensures complete consumption of the diamine. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Causality: The initial cooling mitigates the exothermic nature of the Michael addition. Allowing the reaction to proceed at room temperature is sufficient for the formation of the linear intermediate.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 12-18 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the intermediate and the appearance of the product spot/peak.

-

Causality: Thermal energy is required to facilitate the intramolecular nucleophilic attack of the secondary amine on the ester carbonyl, leading to the formation of the thermodynamically stable lactam ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with triethylamine is typically effective.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC and GC-MS analysis before combining them.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods should be employed.

General Analytical Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet, ~2.5-3.0 ppm), and four methylene (-CH₂-) groups in the diazepane ring, which will appear as multiplets in the range of ~2.0-3.5 ppm. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of six unique carbon atoms: the carbonyl carbon (~170-175 ppm), the N-methyl carbon (~35-45 ppm), and the four methylene carbons in the ring (~40-60 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 129.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₆H₁₃N₂O⁺).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is typically assessed using reverse-phase HPLC. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a standard starting point. The compound's purity is determined by the area percentage of the main peak detected by a UV or charged aerosol detector.

-

Applications in Drug Discovery and Development

The this compound scaffold is gaining attention as a versatile platform in medicinal chemistry for several reasons:

-

CNS Agent Development: As a structural analog of benzodiazepines, this diazepanone is an attractive starting point for developing novel CNS agents.[4] The N1-methyl substituent is a known feature in many CNS-active compounds, influencing properties like receptor binding affinity and metabolic stability.[4] Its non-planar, flexible structure allows it to adopt various conformations to fit into biological targets.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The diazepanone core shares structural homology with known DPP-4 inhibitors used in the treatment of type 2 diabetes.[4] The carbonyl group and the methylated ring system can potentially interact with the S1 and S2 subsites of the DPP-4 enzyme's catalytic domain. Computational models have suggested favorable binding affinities, marking this as a promising area for further investigation.[4]

-

Scaffold for Combinatorial Chemistry: The secondary amine at the N4 position provides a reactive handle for further functionalization, making it an ideal building block for creating diverse chemical libraries. A wide array of substituents can be introduced at this position to modulate the molecule's physicochemical properties and biological activity.

Conclusion

This compound represents a valuable and synthetically accessible heterocyclic scaffold. The synthetic route detailed in this guide is robust and relies on fundamental, high-yielding organic reactions. Standard analytical techniques are sufficient to confirm its structure and ensure high purity. Its structural features and synthetic tractability make it a compound of significant interest for researchers and scientists in the field of drug discovery, offering a promising foundation for the development of next-generation therapeutics.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Methyl-1,4-diazepan-2-one: A Technical Guide for Researchers

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. 1-Methyl-1,4-diazepan-2-one, a seven-membered cyclic diamide, represents a compelling yet underexplored molecule. Its structure, featuring a methylated tertiary amine, a secondary amine, and a lactam moiety, offers a rich tapestry of chemical functionality. This guide provides a comprehensive overview of the potential research applications of this compound, grounded in its structural analogy to well-established pharmacophores and its inherent chemical reactivity. We will delve into its potential as a therapeutic agent, a versatile synthetic building block, and a monomer for novel polymers, complete with detailed hypothetical research protocols to empower scientific inquiry.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 60565-89-1 | [1] |

| SMILES | CN1CCCNCC1=O | [1] |

Proposed Synthesis Workflow

Caption: Proposed Ugi-based synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a one-pot Ugi reaction followed by deprotection and cyclization.

Materials:

-

Methyl anthranilate

-

tert-Butyl isocyanide

-

Boc-glycinal

-

Formic acid

-

Methanol (anhydrous)

-

Trifluoroacetic acid (TFA)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Ugi Reaction:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl anthranilate (1.0 eq), Boc-glycinal (1.0 eq), and formic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butyl isocyanide (1.0 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 48 hours, monitoring by TLC for the consumption of starting materials.

-

-

Work-up and Isolation of Ugi Product (Optional Intermediate Step):

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Ugi product.

-

-

Deprotection and Cyclization:

-

Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

-

Add trifluoroacetic acid (TFA) to make a 10% (v/v) solution.

-

Heat the mixture to 40°C and stir overnight. The Boc deprotection will reveal a primary amine which will then undergo intramolecular cyclization with the ester to form the lactam ring.

-

-

Final Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford pure this compound.

-

Rationale: This multicomponent approach is highly efficient, allowing for the rapid assembly of a complex scaffold. The choice of Boc-glycinal provides the necessary backbone, and the final TFA-mediated deprotection and cyclization is a robust method for forming the seven-membered ring.

Potential Application 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 inhibitors are a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes mellitus.[2] They function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[3] Computational models and in vitro assays have suggested that this compound has the potential to act as a DPP-4 inhibitor.[1] It exhibits structural homology to known inhibitors like linagliptin, with a central heterocyclic core that can bind to the enzyme's catalytic site.[1]

Proposed Mechanism of Action

Computational docking studies suggest a non-covalent, reversible inhibition mechanism.[1] The ketone group of the molecule is predicted to interact with the S1 pocket of DPP-4, while the N-methylated diazepane ring occupies the S2 subsite.[1] This reversible binding is advantageous as it may reduce off-target effects sometimes associated with covalent inhibitors.[1]

Caption: Mechanism of DPP-4 inhibition in glucose homeostasis.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

This compound (test compound)

-

Sitagliptin (positive control)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound and Sitagliptin in DMSO.

-

Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of each compound dilution. Include wells for a vehicle control (DMSO in assay buffer) and a positive control (Sitagliptin).

-

Add 30 µL of assay buffer and 10 µL of human recombinant DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Rationale: This fluorescence-based kinetic assay is a standard and robust method for quantifying enzyme inhibition.[4] The use of a known DPP-4 inhibitor like Sitagliptin as a positive control ensures the validity of the assay.

Potential Application 2: Central Nervous System (CNS) Modulation

The 1,4-diazepan-2-one core is a privileged scaffold in medicinal chemistry, most notably found in the benzodiazepine class of drugs.[5][6] The N-methylation at position 1 is a key structural feature of Diazepam (Valium), a well-known anxiolytic, sedative, and anticonvulsant.[7] This structural similarity suggests that this compound could exhibit CNS activity, potentially as a modulator of GABA-A receptors. The N-methyl group can increase the ring inversion barrier, which may influence its binding to biological targets.[8]

Experimental Protocol: Preliminary CNS Activity Screening in Rodents

Objective: To conduct a preliminary assessment of the potential anxiolytic and sedative effects of this compound using the elevated plus maze (EPM) and open field test (OFT) in mice.

Materials:

-

This compound

-

Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

-

Diazepam (positive control)

-

Male C57BL/6 mice

-

Elevated plus maze apparatus

-

Open field arena

-

Video tracking software

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate mice to the housing facility for at least one week before testing.

-

Randomly assign mice to treatment groups: Vehicle, this compound (e.g., 1, 5, 10 mg/kg), and Diazepam (e.g., 1 mg/kg).

-

Administer the compounds via intraperitoneal (IP) injection 30 minutes before testing.

-

-

Elevated Plus Maze (EPM) Test:

-

Place each mouse in the center of the EPM, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes, recording its behavior with an overhead camera.

-

Analyze the video to determine the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm time and entries is indicative of anxiolytic-like activity.

-

-

Open Field Test (OFT):

-

Following the EPM test, place each mouse in the center of the open field arena.

-

Record its activity for 10 minutes.

-

Analyze the video to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled can indicate sedative effects.

-

-

Data Analysis:

-

Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

-

A p-value of < 0.05 is typically considered statistically significant.

-

Rationale: The EPM is a widely validated model for assessing anxiety-related behaviors in rodents.[9] The OFT provides complementary information on general locomotor activity, helping to distinguish between anxiolytic and sedative effects.[9]

Potential Application 3: Synthetic Intermediate and Polymer Science

Beyond its potential bioactivity, the chemical structure of this compound makes it a valuable building block in organic synthesis and polymer chemistry.

As a Synthetic Building Block

The secondary amine at the N4 position and the lactam functionality are key reactive sites. The secondary amine can undergo various N-alkylation or N-acylation reactions to introduce diverse substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[10][11] The lactam itself can be reduced to the corresponding diamine or undergo other transformations.[12] For instance, iridium-catalyzed deoxygenative reduction can convert the lactam into a cyclic amidine, a valuable pharmacophore.[13]

In Ring-Opening Polymerization (ROP)

Lactams are monomers for the synthesis of polyamides.[14] this compound could potentially undergo anionic ring-opening polymerization (AROP) to produce a novel polyamide with regularly spaced methyl-substituted tertiary amines along the polymer backbone. These tertiary amines could serve as sites for quaternization to create cationic polymers or as coordination sites for metal ions.

References

- 1. Preparation, identification, and molecular mechanism of novel DPP-IV inhibitory peptides from pumpkin seed: In silico screening and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,4-Benzodiazepin-2-ones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]

- 10. fiveable.me [fiveable.me]

- 11. Substituted amide synthesis by amidation [organic-chemistry.org]

- 12. savemyexams.com [savemyexams.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Methyl-1,4-diazepan-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and burgeoning applications, supported by field-proven insights and methodologies.

Introduction: The Significance of the Diazepane Core

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry.[1][2] This seven-membered heterocyclic structure, containing two nitrogen atoms, provides a flexible yet constrained framework that is amenable to diverse functionalization.[1] Its structural relationship to the well-known benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties, has made diazepane derivatives attractive candidates for the development of novel therapeutics.[2][3][4]

This compound, with its specific N1-methyl substitution and a carbonyl group at the C2 position, presents a unique combination of features that influence its chemical reactivity and biological activity.[5] This guide will explore the nuances of this particular diazepane, offering a deep dive into its scientific landscape.

Physicochemical Properties and Structural Elucidation

This compound is a cyclic compound with the chemical formula C₆H₁₂N₂O.[5] The presence of the methyl group at the N1 position is a critical determinant of its receptor binding affinity and pharmacological activity.[5]

Key Structural Features:

-

Seven-Membered Diazepane Ring: This core structure exhibits significant conformational flexibility, which is crucial for its interaction with biological targets.[5] Computational modeling and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have shown that the 1,4-diazepan-2-one ring system preferentially adopts a low-energy, chair-like conformation.[5]

-

N1-Methyl Group: This substituent plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties.[5]

-

C2-Carbonyl Group: The carbonyl group introduces polarity and potential hydrogen bonding capabilities, influencing solubility and receptor interactions.[5]

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂N₂O | [5] |

| Molecular Weight | 128.17 g/mol | Calculated |

| Appearance | Solid (typical) | [6] |

| Key Functional Groups | Amide, Tertiary Amine, Secondary Amine | [5] |

Synthesis Methodologies: A Step-by-Step Approach

Several synthetic routes to this compound and its derivatives have been reported. A common and effective strategy involves the cyclization of appropriate linear precursors. Below is a generalized, illustrative protocol for the synthesis of a 1,4-diazepan-2-one scaffold, which can be adapted for the synthesis of the N1-methylated target compound.

Illustrative Synthesis Protocol: Cyclization of an N-protected Amino Acid with an Aziridine

This protocol is a conceptual representation and may require optimization for specific substrates.

Materials:

-

N-Boc-glycine (or other suitable N-protected amino acid)

-

1-Methylaziridine

-

Coupling agent (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Deprotection agent (e.g., TFA)

-

Cyclization promoting agent (e.g., high dilution, specific catalyst)

Procedure:

-

Amide Coupling:

-

Dissolve N-Boc-glycine and HATU in anhydrous DMF.

-

Add DIPEA and stir for 10 minutes at room temperature.

-

Add 1-methylaziridine dropwise and continue stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and purify the resulting linear amide by column chromatography.

-

-

N-Boc Deprotection:

-

Dissolve the purified amide in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Intramolecular Cyclization:

-

Dissolve the deprotected amino-amide in a large volume of a suitable solvent (high dilution conditions) to favor intramolecular cyclization.

-

Add a suitable base or catalyst to promote the ring-closing reaction.

-

Heat the reaction mixture if necessary and monitor for the formation of the desired this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Diagram of a Generalized Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and chemical environment of protons. Expected signals would include those for the N-methyl group, and the various methylene protons of the diazepane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different carbon environments, including the characteristic carbonyl carbon signal.

-

IR (Infrared) Spectroscopy: Will exhibit a strong absorption band for the amide carbonyl group (typically around 1650 cm⁻¹).

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of this compound make it a versatile building block and a promising lead compound in several therapeutic areas.[5]

Central Nervous System (CNS) Agents

Drawing parallels with benzodiazepines, this compound and its derivatives are being explored as potential anxiolytic and sedative drugs.[5] The N1-methyl substituent is a key feature in many CNS-active benzodiazepines, such as diazepam.[3][5][7] The diazepane scaffold can be modified to fine-tune activity and reduce the side effects associated with classical benzodiazepines.

Mechanism of Action Insight (Hypothetical):

Similar to benzodiazepines, these compounds may act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[4][8]

Caption: Postulated mechanism of GABA-A receptor modulation.

Triple Monoamine Reuptake Inhibitors (TRIs)

Structurally related 1-aryl-1,4-diazepan-2-one derivatives have shown promise as triple monoamine reuptake inhibitors (TRIs).[5] These compounds block the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.[5] This balanced neurochemical profile is sought after for the treatment of depression and other mood disorders, potentially offering improved efficacy and a better side-effect profile compared to single-target agents.[5] In vivo studies in rodent models with such compounds have demonstrated a significant elevation of extracellular monoamine levels in the prefrontal cortex.[5]

Dipeptidyl Peptidase (DPP)-4 Inhibitors

The this compound scaffold has potential applications in the development of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.[5] DPP-4 inhibitors work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[5]

Anticancer Agents

The broader class of diazepine-containing compounds has been investigated for anticancer activity.[1][9] For instance, certain benzodiazepine derivatives have demonstrated cytotoxicity against liver cancer cells.[1] The diazepine scaffold can be used to design molecules that target various cancer-related pathways.

Future Directions and Conclusion

This compound stands out as a compound with considerable potential in medicinal chemistry. Its structural simplicity, coupled with the proven therapeutic relevance of the diazepine core, makes it an attractive starting point for the design of new and improved therapeutic agents. Future research will likely focus on:

-

Scaffold Hopping and Library Synthesis: Utilizing this compound as a core to generate diverse libraries of compounds for high-throughput screening against a wide range of biological targets.[1]

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the diazepane ring to optimize potency, selectivity, and pharmacokinetic properties.[5]

-

Exploration of New Therapeutic Areas: Investigating the potential of its derivatives in areas beyond CNS disorders and metabolic diseases, such as infectious diseases and inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diazepam - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 60565-89-1 [smolecule.com]

- 6. 1,4-Diazepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 7. elearning.unito.it [elearning.unito.it]

- 8. ClinPGx [clinpgx.org]

- 9. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity | MDPI [mdpi.com]

Unlocking Novel Therapeutics: A Technical Guide to the Discovery of 1-Methyl-1,4-diazepan-2-one Based DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors centered on the promising 1-Methyl-1,4-diazepan-2-one scaffold. As a senior application scientist, this document synthesizes established scientific principles with practical, field-proven insights to empower researchers in their quest for next-generation treatments for type 2 diabetes.

The Rationale for Targeting DPP-4 with a Novel Scaffold

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2]

DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue at the penultimate position.[2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control, all in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1][2]

While several DPP-4 inhibitors are clinically available, the search for novel scaffolds continues, driven by the need for improved pharmacokinetic profiles, enhanced selectivity, and differentiated intellectual property. The this compound scaffold has emerged as a promising pharmacophore for the development of potent and selective DPP-4 inhibitors.[3] Its unique seven-membered ring structure offers a distinct template for molecular design, allowing for the exploration of new chemical space and the potential for improved drug-like properties.

The Strategic Approach to Inhibitor Design and Synthesis

The discovery of novel DPP-4 inhibitors based on the this compound scaffold follows a structured, multi-disciplinary approach, integrating computational modeling, chemical synthesis, and biological evaluation.

Caption: Drug discovery workflow for this compound based DPP-4 inhibitors.

Computational Modeling: Predicting Binding Affinity

Molecular docking studies are instrumental in the initial stages of inhibitor design, providing insights into the potential binding modes and affinities of novel compounds within the DPP-4 active site. The DPP-4 active site is comprised of several key subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrate.[2]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the crystal structure of human DPP-4 in complex with a known inhibitor (e.g., sitagliptin, PDB ID: 1X70) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Define the binding site as a sphere encompassing the co-crystallized ligand.

-

-

Ligand Preparation:

-

Construct the 3D structure of the this compound based inhibitor.

-

Perform energy minimization and assign partial charges to the atoms.

-

-

Docking Simulation:

-

Utilize a validated docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the defined binding site of the DPP-4 protein.

-

Generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Visualize the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site residues. Pay close attention to interactions with key residues such as Glu205, Glu206, Tyr662, and Arg125.

-

Chemical Synthesis of the this compound Scaffold and Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical step in the drug discovery process. A plausible synthetic route to the this compound scaffold is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of N-methyl-N-(2-aminoethyl)glycine ethyl ester:

-

React ethyl bromoacetate with a twofold excess of N-methylethylenediamine in a suitable solvent such as acetonitrile at room temperature. The reaction is typically stirred for 24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

-

-

Step 2: Cyclization to form this compound:

-

The purified N-methyl-N-(2-aminoethyl)glycine ethyl ester is then subjected to cyclization. This can be achieved by heating the compound in a high-boiling point solvent like toluene with a catalytic amount of a strong base, such as sodium ethoxide.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

-

Derivatization:

Further modifications to the scaffold, such as the introduction of various substituents on the diazepane ring, are crucial for optimizing potency and selectivity. Optimization efforts have shown that substitutions at the 3 and 6 positions of the 1,4-diazepan-2-one ring can significantly enhance DPP-4 inhibitory activity. For instance, the introduction of a methyl group at the 3-position and a cyclopropyl group at the 1-position has yielded highly potent inhibitors.[3]

Biological Evaluation: From In Vitro Potency to In Vivo Efficacy

A tiered approach to biological evaluation is essential to identify and advance the most promising candidates.

In Vitro DPP-4 Inhibition Assay

The initial screening of synthesized compounds is performed using an in vitro enzymatic assay to determine their potency against DPP-4.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer: Tris-HCl buffer (pH 7.5-8.0).

-

Test compounds dissolved in DMSO.

-

Reference inhibitor (e.g., sitagliptin).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 25 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

-

Monitor the fluorescence intensity (excitation: ~360 nm, emission: ~460 nm) kinetically for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute).

-

Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays are used to establish a structure-activity relationship (SAR), which guides the next round of inhibitor design and synthesis.

Key SAR Insights for 1,4-Diazepan-2-one Based DPP-4 Inhibitors:

| Position of Substitution | Effect on Activity | Rationale |

| N-1 Position | Introduction of small alkyl groups like methyl or cyclopropyl can be beneficial. | The N-1 position is often directed towards the S2 extensive subsite of the DPP-4 active site, where hydrophobic interactions can enhance binding affinity. |